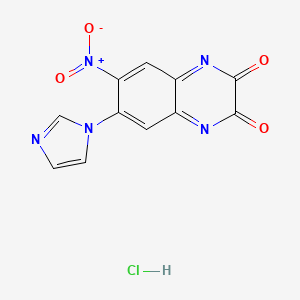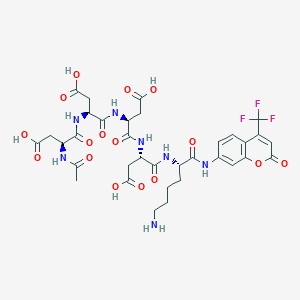![molecular formula C8H13N3O2 B12355481 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C8H13N3O2. This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group and an oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves several steps. One common method starts with the preparation of 4-methyl-2-cyanopiperidine, which undergoes hydrolysis to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified using ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. The final step involves the reaction of this intermediate with L-tartaric acid to obtain the target compound .
Analyse Des Réactions Chimiques
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on neuronal apoptosis and its role in reducing cell death in models of epilepsy . In medicine, it is being explored for its potential therapeutic applications, including its ability to modulate specific molecular pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate microRNA-128, which plays a role in reducing neuronal apoptosis . This compound may also inhibit certain enzymes involved in lipid synthesis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can be compared with other similar compounds, such as (2R,3S,4R,5R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (2R,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
WDJBINOWWIXZQF-RNFRBKRXSA-N |
SMILES isomérique |
CC1=NN=C(O1)[C@H]2C[C@H](CN2)OC |
SMILES canonique |
CC1=NN=C(O1)C2CC(CN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)

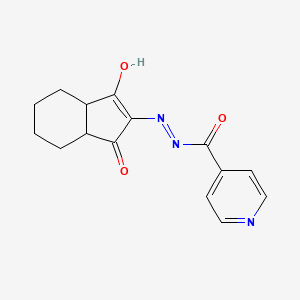
![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
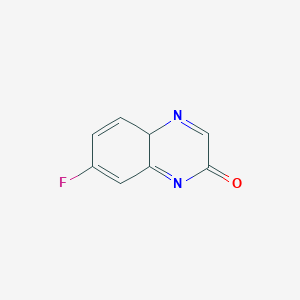
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
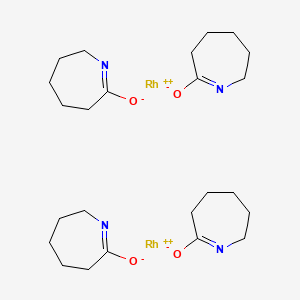
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)
